molecular formula C19H18ClN3O3 B2718697 N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-15-0

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

货号: B2718697
CAS 编号: 421576-15-0
分子量: 371.82
InChI 键: LUVZJINWOBDHDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound with the CAS Number 421575-68-0 and a molecular formula of C19H18ClN3O3 . It belongs to the 1,2,3,4-tetrahydropyrimidine (THPM) class of compounds, which are synthesized via the multi-component Biginelli reaction and are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities . Compounds within this structural class have been the subject of extensive research for their potent anti-cancer properties. Specifically, tetrahydropyrimidinecarboxamide derivatives have demonstrated promising anti-proliferative effects against a range of solid tumour cell lines, including liver, breast, and lung cancers, and have been shown to effectively impede cell cycle progression . The broader family of dihydropyrimidinones (DHPMs), to which this compound is related, is known for a wide array of biological applications, such as acting as acetylcholinesterase inhibitors, HIV-1 replication inhibitors, and antimicrobial agents . The structural features of this molecule, including the 2-chlorophenyl and 2-methoxyphenyl substituents, are common in pharmacologically active compounds and contribute to its potential as a lead structure in drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(25)21-11)12-7-3-6-10-15(12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVZJINWOBDHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and therapeutic applications. The information is derived from diverse research studies and reviews.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 353.80 g/mol
  • IUPAC Name : this compound

Structural Features

The structure consists of a tetrahydropyrimidine ring with various substituents that may influence its biological activity. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including the compound . Research indicates that:

  • Cell Lines Tested : The compound exhibited moderate to good anticancer activity against several cancer cell lines, including breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells.
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) Inhibition : It showed promising AChE inhibitory activity with an IC50_{50} value in the low micromolar range (0.08 to 0.1 µM), suggesting potential for treating neurodegenerative diseases like Alzheimer's .
  • Butyrylcholinesterase (BChE) Inhibition : Enhanced BChE inhibition was observed with the compound, particularly with ortho-substituted phenyl analogues exhibiting greater potency compared to para-substituted compounds .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been explored in various studies:

  • Inflammatory Models : It demonstrated significant anti-inflammatory effects in models of acute and chronic inflammation, outperforming traditional anti-inflammatory agents such as curcumin .

Antimicrobial Activity

Preliminary assessments indicate that the compound may possess antimicrobial properties:

  • Bacterial Strains Tested : It was found to exhibit activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary Table

Biological ActivityTest Model/Cell LineIC50/EffectReference
AnticancerBreast T47DModerate
AChE InhibitionEnzyme Assay0.08 µM
BChE InhibitionEnzyme AssayHigher than donepezil
Anti-inflammatoryInflammatory ModelsSignificant
AntimicrobialMRSAEffective

Case Study 1: Anticancer Mechanism Exploration

A study investigated the molecular mechanisms underlying the anticancer effects of tetrahydropyrimidine derivatives. The findings indicated that these compounds could induce apoptosis via mitochondrial pathways and inhibit proliferation by affecting cell cycle regulators such as cyclin D1 and p53.

Case Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective potential of the compound through its AChE inhibitory action. In vivo models demonstrated improved cognitive function in treated animals, suggesting therapeutic implications for Alzheimer's disease.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Table 1: Positional Isomerism and Functional Group Effects
Compound Name Substituents (Position/Group) Key Differences vs. Target Compound Yield (%) Reference
4-(2-Chlorophenyl)-N-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THPM-5-Carboxamide (4339-0603) 4-Methoxyphenyl (vs. 2-Methoxyphenyl) Altered methoxy position; impacts steric/electronic properties N/A
N-(2-Methoxyphenyl)-4-(4-Methylphenyl)-6-Methyl-2-Oxo-THPM-5-Carboxamide 4-Methylphenyl (vs. 2-Chlorophenyl) Chlorine replaced with methyl; reduced electronegativity N/A
4-(2-Chlorophenyl)-N-(2,5-Dimethoxyphenyl)-6-Methyl-2-Oxo-THPM-5-Carboxamide 2,5-Dimethoxyphenyl (vs. 2-Methoxyphenyl) Additional methoxy group; enhanced solubility N/A

Key Observations :

  • 4-Methoxyphenyl analogues (e.g., 4339-0603) may exhibit altered pharmacokinetics due to para-substitution .
  • Dimethoxyphenyl derivatives (e.g., CAS 421576-91-2) could improve solubility but may increase metabolic instability .

Oxo vs. Thioxo Modifications

Table 2: Impact of 2-Oxo vs. 2-Thioxo Groups
Compound Name Functional Group (Position 2) Spectral Data (IR, cm⁻¹) Biological Implications Reference
Target Compound 2-Oxo 1682 (C=O str.) Enhanced hydrogen bonding
4-(2-Chlorophenyl)-6-Methyl-N-Phenyl-2-Thioxo-THPM-5-Carboxamide (8a) 2-Thioxo 1270 (C=S str.) Increased lipophilicity; altered target interactions
N-(4-Methoxyphenyl)-6-Methyl-4-(2-Methoxyphenyl)-2-Thioxo-THPM-5-Carboxamide (3k) 2-Thioxo 1675 (C=O), 1270 (C=S) Potential for dual H-bonding

Key Observations :

  • 2-Thioxo derivatives (e.g., 8a) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • The C=S group in thioxo analogues can participate in different binding modes (e.g., metal coordination) compared to C=O .

Carboxamide vs. Carbohydrazide Derivatives

Table 3: Functional Group Modifications
Compound Name Functional Group Key Spectral Data (NMR/IR) Activity Insights Reference
Target Compound Carboxamide 1H NMR: δ 5.43 (d, J=2.9 Hz, 1H) High selectivity for GPCR targets
(E)-4-(2-Chlorophenyl)-N-(4-Methoxybenzylidene)-6-Methyl-2-Oxo-THPM-5-Carbohydrazide (2d) Carbohydrazide IR: 3250 (–NH), 1558 (C=N) Antioxidant activity
N-(4-Chlorophenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-THPM-5-Carboxamide (4a-l) Formyl-Carboxamide HRMS: C₁₉H₁₈ClN₃O₂S (found: 61.41% C) Antimicrobial potential

Key Observations :

  • Carbohydrazide derivatives (e.g., 2d) show distinct IR bands for –NH and C=N, correlating with antioxidant activity .

Halogen Substitution Effects

Table 4: Bromine vs. Chlorine Substituents
Compound Name Halogen (Position) Molecular Weight Physicochemical Impact Reference
Target Compound 2-Chlorophenyl 395.83 g/mol Moderate electronegativity
4-(2-Bromophenyl)-N-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-THPM-5-Carboxamide 2-Bromophenyl 465.30 g/mol Increased steric bulk; higher lipophilicity
4-(2,4-Dichlorophenyl)-N-(4-Chlorophenyl)-6-Methyl-2-Oxo-THPM-5-Carboxamide (4l) 2,4-Dichlorophenyl 430.68 g/mol Enhanced electron-withdrawing effects

Key Observations :

  • Dichlorophenyl derivatives (e.g., 4l) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich targets .

常见问题

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

A Biginelli-like multicomponent reaction is commonly employed, combining substituted aldehydes, urea/thiourea, and β-ketoamides under acidic catalysis. For example, refluxing ethanol with catalytic HCl (e.g., 15 mL ethanol, 0.01 mol reactants, 24–25 hours reflux) yields tetrahydropyrimidine derivatives with ~40% efficiency. Crystallization from methanol or ethanol improves purity . Key challenges include regioselectivity control and minimizing byproducts from competing cyclization pathways.

Q. How is the compound characterized structurally?

A combination of spectroscopic and crystallographic methods is essential:

  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) confirms substituent positions, e.g., methyl groups (~δ 2.1–2.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .
  • Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves absolute stereochemistry and hydrogen-bonding networks. For example, N–H⋯O=C interactions often stabilize dimeric motifs .

Q. What preliminary bioactivity assays are recommended?

Standard antimicrobial screening against E. coli, S. aureus, and C. albicans via disk diffusion or microdilution assays (MIC values) is a starting point. Structure-activity relationship (SAR) studies compare substituent effects, e.g., chloro vs. methoxy groups on potency .

Advanced Research Questions

Q. How can conformational polymorphism be addressed during crystallographic analysis?

Polymorphism arises from variable ester-group conformations (e.g., para-fluoro derivatives). Use differential scanning calorimetry (DSC) to detect thermal transitions and powder X-ray diffraction (PXRD) to distinguish polymorphs. For example, polymorphs may exhibit distinct melting points (Δ~10°C) and hydrogen-bonding patterns (e.g., C–H⋯π vs. N–H⋯O interactions) . Refinement software (SHELXL) models disorder and anisotropic displacement parameters .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution (NMR) and solid-state (X-ray) structures often stem from dynamic equilibria or solvent effects. For example, NMR may suggest free rotation of aryl groups, while X-ray reveals planar constraints due to π-stacking. Validate via:

  • Variable-temperature NMR to probe conformational flexibility.
  • Computational modeling (DFT) to compare energy minima with experimental geometries .

Q. What catalytic strategies improve synthesis efficiency?

Replace traditional Brønsted acids (HCl) with Lewis acids (e.g., uranyl nitrate hexahydrate) or organocatalysts to enhance regioselectivity and reduce reaction time. For example, uranyl nitrate achieves 75–85% yields in 8–10 hours for analogous pyrimidine carboxamides . Screen solvents (e.g., PEG-400 for greener synthesis) and microwave-assisted conditions to optimize energy input .

Q. How do substituents influence supramolecular packing and bioactivity?

The 2-methoxyphenyl group enhances π-stacking with aromatic residues in target enzymes, while the 2-chlorophenyl moiety increases lipophilicity (logP). Crystal packing studies reveal that electron-withdrawing groups (e.g., –Cl) strengthen N–H⋯O dimers, whereas –OCH₃ groups favor C–H⋯O networks. These interactions correlate with solubility and membrane permeability .

Q. What computational tools predict SAR for derivative design?

  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial dihydrofolate reductase).
  • QSAR models prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters.
  • Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions to guide crystal engineering .

Methodological Notes for Data Interpretation

  • Conflicting bioactivity data : Cross-validate using multiple assays (e.g., broth microdilution vs. agar diffusion) and control for compound stability in DMSO .
  • Low synthetic yields : Optimize stoichiometry (e.g., 1.2:1 aldehyde:β-ketoamide ratio) and employ scavengers (molecular sieves) to remove water .
  • Crystallization challenges : Use mixed solvents (ethanol/water) or vapor diffusion to grow diffraction-quality crystals .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。